molecular formula C25H28N2O7 B11083211 3-(2-Hydroxy-3-methoxyphenyl)-5-(2-methoxyphenyl)-1-(2-methylpropyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid

3-(2-Hydroxy-3-methoxyphenyl)-5-(2-methoxyphenyl)-1-(2-methylpropyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid

Cat. No.: B11083211
M. Wt: 468.5 g/mol
InChI Key: RWNPWOPGEUVXLG-UHFFFAOYSA-N
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Description

3-(2-Hydroxy-3-methoxyphenyl)-5-(2-methoxyphenyl)-1-(2-methylpropyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid is a complex organic compound that features multiple functional groups, including hydroxyl, methoxy, and carboxylic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Hydroxy-3-methoxyphenyl)-5-(2-methoxyphenyl)-1-(2-methylpropyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid can be achieved through a multi-step process involving the following key steps:

    Formation of the Pyrrole Ring: The initial step involves the formation of the pyrrole ring through a condensation reaction between an appropriate diketone and an amine.

    Functional Group Introduction:

    Final Assembly: The final step involves the coupling of the substituted pyrrole with the appropriate phenyl groups under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups in the compound can undergo oxidation to form ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium hydride, alkyl halides.

Major Products Formed

    Oxidation: Ketones, aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its structural features.

    Biomolecular Interactions: Study of its interactions with proteins and nucleic acids.

Medicine

    Drug Development: Exploration of its potential as a therapeutic agent for various diseases.

    Diagnostics: Use in the development of diagnostic tools.

Industry

    Materials Science: Incorporation into polymers and other materials for enhanced properties.

    Agriculture: Potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of 3-(2-Hydroxy-3-methoxyphenyl)-5-(2-methoxyphenyl)-1-(2-methylpropyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid would depend on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Hydroxyphenyl)-5-(2-methoxyphenyl)-1-(2-methylpropyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid
  • 3-(2-Hydroxy-3-methoxyphenyl)-5-(2-hydroxyphenyl)-1-(2-methylpropyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid

Uniqueness

The unique combination of functional groups in 3-(2-Hydroxy-3-methoxyphenyl)-5-(2-methoxyphenyl)-1-(2-methylpropyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid may confer distinct chemical and biological properties, making it a valuable compound for various applications. Its structural complexity and potential for diverse reactivity set it apart from similar compounds.

Properties

Molecular Formula

C25H28N2O7

Molecular Weight

468.5 g/mol

IUPAC Name

1-(2-hydroxy-3-methoxyphenyl)-5-(2-methoxyphenyl)-3-(2-methylpropyl)-4,6-dioxo-1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3-carboxylic acid

InChI

InChI=1S/C25H28N2O7/c1-13(2)12-25(24(31)32)19-18(20(26-25)14-8-7-11-17(34-4)21(14)28)22(29)27(23(19)30)15-9-5-6-10-16(15)33-3/h5-11,13,18-20,26,28H,12H2,1-4H3,(H,31,32)

InChI Key

RWNPWOPGEUVXLG-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1(C2C(C(N1)C3=C(C(=CC=C3)OC)O)C(=O)N(C2=O)C4=CC=CC=C4OC)C(=O)O

Origin of Product

United States

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